molecular formula C12H22N2O2 B3320678 tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate CAS No. 1258649-89-6

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate

Cat. No.: B3320678
CAS No.: 1258649-89-6
M. Wt: 226.32 g/mol
InChI Key: HKOSEKNVWYWWGV-UHFFFAOYSA-N
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Description

tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate: is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an azaspiro ring system, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Its spirocyclic structure is of interest for developing drugs with improved pharmacokinetic properties and target specificity .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The spirocyclic structure provides rigidity and enhances binding affinity to the target molecules .

Comparison with Similar Compounds

  • tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
  • tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride
  • tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate

Comparison: tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate is unique due to its specific spirocyclic configuration and the position of the carbamate group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the carbamate group can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOSEKNVWYWWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4.1 g of 8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane in 60 ml of ethanol there was added 4.5 g of 5% palladium on charcoal (50% wet) and reduction was carried out under a hydrogen atmosphere (H2 pressure: 4 atm.) for 5 hrs. During the reduction, the reaction vessel was warmed by irradiation with a tungsten lamp. At 1 hr. from the beginning of the reduction, 2 g of the same catalyst was further added and the reduction continued for an additional 4 hours at the same condition to total 5 hours. The catalyst was removed by filtration and the solvent was removed under reduced pressure to yield 2.88 g of the titled compound.
Name
8-tert-butoxycarbonylamino-6-[1-(R)-phenylethyl]-6-azaspiro[3.4]octane
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
same catalyst
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of (+/−)-tert-butyl (6-benzyl-6-azaspiro[3.4]octan-8-yl)carbamate (Intermediate 13, 0.523 g, 1.653 mmol) in ethanol (31.2 mL) with Pd/C (10% b/w) (0.418 g, 3.14 mmol) was hydrogenated for 3 hrs 15 min @ 45 psi. +/−MS after 2 hrs 20 min indicated that the reaction was essentially complete (m/e 227.3, M+H for desired product), 171.1 (M+H-isobutylene); no starting material was detected. The catalyst was removed by filtration through a pad of Celite followed by filtration through VWR 0.45 micron Nylon filter disc. The filtrate was concentrated under vacuum, co-evaporated with CH2Cl2, to yield 0.365 g of the title compound as a viscous yellow oil which became a pale yellow solid on standing under vacuum (0.354 g). +/−MS: m/e 227.3 (M+H). 1H NMR (400 MHz, CHLOROFORM-d) δ 4.59 (br. s., 1H), 3.94 (br. s., 1H), 3.23 (dd, J=11.4, 6.2 Hz, 1H), 3.02 (d, J=11.0 Hz, 1H), 2.86 (d, J=11.0 Hz, 1H), 2.68 (dd, J=11.4, 3.7 Hz, 1H), 2.16-2.06 (m, 1H), 2.02-1.80 (m, 5H), 1.77 (d, J=2.9 Hz, 1H), 1.46 (s, 9H).
Name
(+/−)-tert-butyl (6-benzyl-6-azaspiro[3.4]octan-8-yl)carbamate
Quantity
0.523 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.418 g
Type
catalyst
Reaction Step One
[Compound]
Name
H-isobutylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
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tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Reactant of Route 3
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Reactant of Route 4
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Reactant of Route 5
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Reactant of Route 6
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate

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